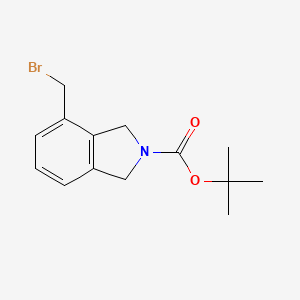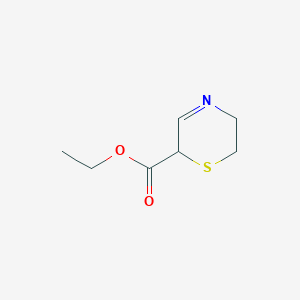![molecular formula C22H23Br2NO2 B15123126 1'-Boc-2,7-dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B15123126.png)
1'-Boc-2,7-dibromospiro[fluorene-9,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] is a complex organic compound with the molecular formula C22H23Br2NO2 and a molecular weight of 493.23 g/mol . This compound is characterized by its unique spiro structure, which includes a fluorene moiety and a piperidine ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Métodos De Preparación
The synthesis of 1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] typically involves the reaction of 2,7-dibromofluorene with tert-butyl bis(2-chloroethyl)carbamate . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its unique structural properties.
Material Science: It is explored for use in the creation of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] is not well-documented, as it is primarily a research chemical. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The spiro structure may allow for unique binding interactions, contributing to its utility in various applications .
Comparación Con Compuestos Similares
1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] can be compared with other spiro compounds and dibrominated fluorene derivatives. Similar compounds include:
2,7-Dibromofluorene: A precursor in the synthesis of 1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine].
Spiro[fluorene-9,4’-piperidine] derivatives: Compounds with similar spiro structures but different substituents.
The uniqueness of 1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine] lies in its specific combination of the Boc-protected piperidine ring and the dibrominated fluorene moiety, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C22H23Br2NO2 |
|---|---|
Peso molecular |
493.2 g/mol |
Nombre IUPAC |
tert-butyl 2,7-dibromospiro[fluorene-9,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H23Br2NO2/c1-21(2,3)27-20(26)25-10-8-22(9-11-25)18-12-14(23)4-6-16(18)17-7-5-15(24)13-19(17)22/h4-7,12-13H,8-11H2,1-3H3 |
Clave InChI |
MHXUPJUFZFNWKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Propan-2-yloxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B15123045.png)
![N,N,3-trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B15123048.png)
![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)
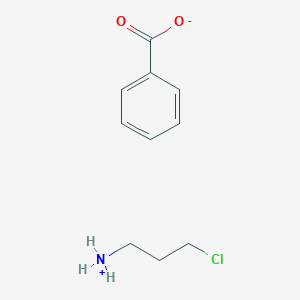
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine](/img/structure/B15123063.png)
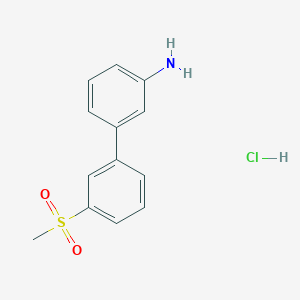
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B15123073.png)

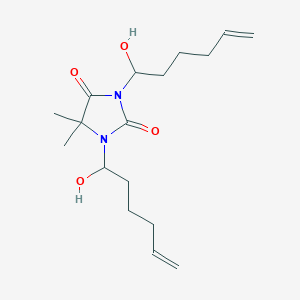
![[3-(Trifluoromethyl)oxetan-3-yl]methanamine](/img/structure/B15123088.png)
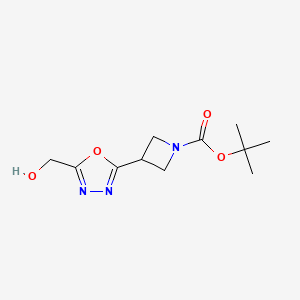
![N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123101.png)
